molecular formula IC21H20O6<br>C21H20O6 B1669340 Curcumin CAS No. 458-37-7

Curcumin

Cat. No. B1669340
CAS RN: 458-37-7
M. Wt: 368.4 g/mol
InChI Key: VFLDPWHFBUODDF-FCXRPNKRSA-N
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Description

Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species. It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae . It is sold as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring . Chemically, curcumin is a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric .


Synthesis Analysis

Curcumin has been synthesized in the laboratory through various methods . The pure curcumin was converted to its isoxazole derivative with the addition of NH2OH·HCl . The biosynthesis of curcumin can be viewed from different perspectives, a natural pathway in Curcuma Longa (turmeric) and artificial pathways in Oryza sativa (rice) and rice bran pitch respectively, using Esterichia coli (E. Coli) .


Molecular Structure Analysis

The absorption spectrum of curcumin has two strong absorption bands, one in the visible region with maximum ranging from 410 to 430 nm and another band in the UV region with maximum at 265 nm region . The highest electron density in the curcumin molecule is on carbon atoms of the benzene ring that bears hydroxyl groups .


Chemical Reactions Analysis

Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions .

Scientific Research Applications

  • Food and Biotechnological Applications

    • Field : Food Science and Biotechnology .
    • Application : Curcumin, a yellow polyphenolic pigment from the Curcuma longa L. (turmeric) rhizome, has been used for centuries for culinary and food coloring purposes, and as an ingredient for various medicinal preparations .
    • Method : The application of curcumin in food and biotechnology involves its use as a natural colorant and flavor enhancer. It is also used in the formulation of various medicinal preparations .
    • Results : The rising scientific proficiency coupled with a large network of biotechnology and food chemistry applications is anticipated to increase the quality and quantity of curcumin, improving the future sales margins .
  • Therapeutic Potential

    • Field : Ethnopharmacology .
    • Application : Curcuma longa Linn. ( C. longa ), popularly known as turmeric, has a long historical background of having healing properties against many diseases .
    • Method : In Unani and Ayurveda medicine, C. longa has been used for liver obstruction and jaundice, and has been applied externally for ulcers and inflammation .
    • Results : Curcumin, a major constituent of C. longa, is well known for its therapeutic potential in numerous disorders .
  • Bioavailability and Bioactivity Enhancement

    • Field : Pharmacology .
    • Application : Curcumin has shown benefits for skin diseases, infections, and wound healing .
    • Method : Traditional topical applications of curcumin have been used to treat skin diseases, infections, and promote wound healing .
    • Results : Recent scientific studies with cell culture and animals indicate preventive and even therapeutic activity in diseases such as cancer, inflammation, obesity, atherosclerosis, diabetes, dyslipidemia, liver diseases such as nonalcoholic steatohepatitis, inflammatory bowel disease (IBD), various disorders of the eye, and age-related neurodegeneration (Alzheimer’s and Parkinson’s disease) .
  • Antioxidant, Antitumor, Anti-inflammatory, Neuroprotective, Hepatoprotective, and Cardioprotective Impacts

    • Field : Nutritional Science .
    • Application : The biological activities of turmeric and curcumin have been thoroughly investigated .
    • Method : The studies mainly focused on their antioxidant, antitumor, anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective impacts .
    • Results : The studies have shown promising results in these areas, although more research is needed to fully understand the mechanisms of action and potential therapeutic applications .
  • Treatment of Cardiovascular and Neurological Diseases, Diabetes, Arthritis, and Cancer

    • Field : Pharmaceutics .
    • Application : Many studies have been carried out on the various properties of curcumin and its derivatives .
    • Method : Despite its low bioavailability, curcumin has been effectively used for the treatment of many diseases, such as cardiovascular and neurological diseases, diabetes, arthritis, and cancer .
    • Results : The studies have shown that curcumin has potential therapeutic effects in these diseases, although more research is needed to improve its bioavailability and efficacy .
  • Liver Diseases

    • Field : Hepatology .
    • Application : Curcuma longa has been used for liver obstruction and jaundice .
    • Method : It has been applied externally for ulcers and inflammation. Additionally, it is employed in several other ailments such as cough, cold, dental issues, indigestion, skin infections, blood purification, asthma, piles, bronchitis, tumor, wounds, and hepatic disorders, and is used as an antiseptic .
    • Results : Curcumin, a major constituent of C. longa, is well known for its therapeutic potential in numerous disorders .
  • Psoriasis, Diabetes, Multiple Sclerosis, Alzheimer’s, HIV, Septic Shock, Cardiovascular Disease, Lung Fibrosis, Arthritis, and Inflammatory Bowel Disease

    • Field : Pharmacology .
    • Application : Curcumin exerts medicinal benefits against psoriasis, diabetes, multiple sclerosis, Alzheimer’s, HIV, septic shock, cardiovascular disease, lung fibrosis, arthritis, and inflammatory bowel disease .
    • Method : It has been used to cure liver problems, digestive disorders, and in treatment of several skin ailments and in wound healing .
    • Results : The studies have shown that curcumin has potential therapeutic effects in these diseases, although more research is needed to improve its bioavailability and efficacy .
  • Anti-Inflammatory, Anti-HIV, Antibacterial, Antifungal, Nematocidal, Antiparasitic, Antimutagenic, Antidiabetic, Anti Fibrinogenic, Radioprotective, Wound Healing, Lipid Lowering, Antispasmodic, Antioxidant, Immunomodulating, Anticarcinogenic, and Alzheimer’s Disease

    • Field : Medicinal Chemistry .
    • Application : Curcumin has been reported to have activity for the following indications: anti-inflammatory, anti-HIV, antibacterial, antifungal, nematocidal, antiparasitic, antimutagenic, antidiabetic, anti fibrinogenic, radioprotective, wound healing, lipid lowering, antispasmodic, antioxidant, immunomodulating, anticarcinogenic, and Alzheimer’s disease .
    • Method : The studies mainly focused on their antioxidant, antitumor, anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective impacts .
    • Results : The studies have shown promising results in these areas, although more research is needed to fully understand the mechanisms of action and potential therapeutic applications .
  • Nanoformulation

    • Field : Pharmaceutics .
    • Application : Recent advances in the preparation of new curcumin nanoconjugates with metal and metal oxide nanoparticles .
    • Method : Delivery systems as micelles, liposomes, phospholipid complexes, microemulsions, nano-emulsions, emulsions, solid lipid nanoparticles, nanostructured lipid carriers, biopolymer nanoparticles and microgels exhibit greatest promise .
    • Results : These nanoformulations have shown to improve the bioavailability and efficacy of curcumin .
  • Cancer Therapy

    • Field : Oncology .
    • Application : Curcumin and its nanoforms have been used in the treatment of cancer .
    • Method : Nanoformulations using curcumin and its derivatives helped to design new treatment modalities, specifically in cancer, because of the better bioavailability and solubility of nanocurcumin when compared to natural curcumin .
    • Results : This review deals with the various applications of curcumin nanoparticles in cancer therapy and broadly tries to understand how it affect the immunological status of the cancer cell .
  • Immunomodulation

    • Field : Immunology .
    • Application : Curcumin nanoparticles have been used for immunomodulation .
    • Method : The review tries to understand how curcumin nanoparticles affect the immunological status of the cancer cell .
    • Results : The studies have shown promising results in these areas, although more research is needed to fully understand the mechanisms of action and potential therapeutic applications .
  • Signaling Pathways

    • Field : Cell Biology .
    • Application : Curcumin nanoparticles have been used to study signaling pathways .
    • Method : The review tries to understand how curcumin nanoparticles affect the signaling pathways of the cancer cell .
    • Results : The studies have shown promising results in these areas, although more research is needed to fully understand the mechanisms of action and potential therapeutic applications .

Future Directions

Recent advances in the preparation of new curcumin nanoconjugates with metal and metal oxide nanoparticles have been mentioned . Curcumin’s effects on viral and bacterial infections, cancer, and adverse pregnancy outcomes are also being reviewed . There are several studies currently ongoing that are aimed at better understanding curcumin’s potential in this area .

properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
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InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+
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InChI Key

VFLDPWHFBUODDF-FCXRPNKRSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
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Molecular Formula

C21H20O6
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DSSTOX Substance ID

DTXSID8031077
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Molecular Weight

368.4 g/mol
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Physical Description

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid
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Solubility

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid
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Density

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float
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Mechanism of Action

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page.
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Product Name

Curcumin

Color/Form

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol

CAS RN

458-37-7, 8024-37-1
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Melting Point

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Curcumin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CURCUMIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CURCUMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Curcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.